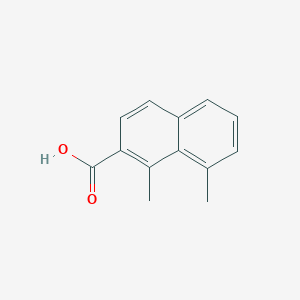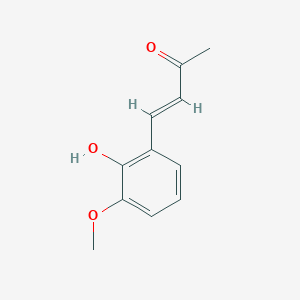![molecular formula C9H10N2OS B11902602 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11902602.png)
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a propyl group attached to the second position of the thieno ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienopyrimidines.
科学的研究の応用
作用機序
The mechanism of action of 2-Propylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, its antimycobacterial activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycobacterial cell walls . The compound may also interfere with nucleic acid synthesis and protein function, leading to the death of bacterial cells.
類似化合物との比較
2-Propylthieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-one: Similar in structure but differs in the position of the thieno ring fusion.
Thieno[3,4-b]pyridine derivatives: These compounds have a different ring fusion pattern and exhibit distinct biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
特性
分子式 |
C9H10N2OS |
|---|---|
分子量 |
194.26 g/mol |
IUPAC名 |
2-propyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H10N2OS/c1-2-3-7-10-6-4-5-13-8(6)9(12)11-7/h4-5H,2-3H2,1H3,(H,10,11,12) |
InChIキー |
SPTPGFIELMQWMF-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC2=C(C(=O)N1)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




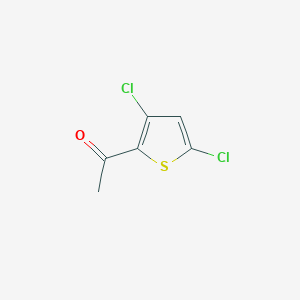
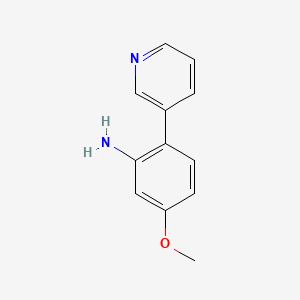

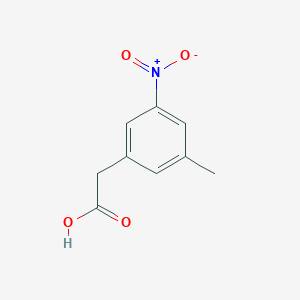

![Boronic acid, [(S)-(acetylamino)phenylmethyl]-](/img/structure/B11902562.png)
![4-Isopropyl-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11902563.png)
![2-(Cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11902566.png)
![(4R)-4-aminospiro[2.4]heptane-1,4-dicarboxylic Acid](/img/structure/B11902571.png)
